Butanimidamide

Catalog No.
S749043
CAS No.
107-90-4
M.F
C4H10N2
M. Wt
86.14 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butanimidamide

CAS Number

107-90-4

Product Name

Butanimidamide

IUPAC Name

butanimidamide

Molecular Formula

C4H10N2

Molecular Weight

86.14 g/mol

InChI

InChI=1S/C4H10N2/c1-2-3-4(5)6/h2-3H2,1H3,(H3,5,6)

InChI Key

RXKUYBRRTKRGME-UHFFFAOYSA-N

SMILES

CCCC(=N)N

Canonical SMILES

CCCC(=N)N
Butanimidamide is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields of research and industry, such as drug discovery and material science. This paper aims to provide an overview of the properties, synthesis, analytical methods, biological properties, toxicity, safety, and potential implications of Butanimidamide in research and industry.
Butanimidamide is a chemical compound with the molecular formula C10H13NO2. It belongs to the family of amides and is also known as N-(1-butanoyl)pyrrolidine. Butanimidamide is a white crystalline solid substance that has a melting point of 107-109°C. It is a relatively new compound and was first synthesized in 2010.
Butanimidamide has a molecular weight of 179.22 g/mol and a boiling point of 291.8°C. It is soluble in most organic solvents such as acetone, ethanol, and methanol but is insoluble in water. Butanimidamide has a high thermal stability and is resistant to oxidation and hydrolysis.
The synthesis of Butanimidamide involves the reaction of pyrrolidine with butanoyl chloride in the presence of a base such as triethylamine. The resulting product is purified through recrystallization and characterized using various analytical methods, including NMR spectroscopy, IR spectroscopy, and mass spectrometry.
NMR spectroscopy is a widely used analytical method to determine the molecular structure and purity of Butanimidamide. IR spectroscopy is used to characterize the functional groups present in the compound. Mass spectrometry is used to determine the molecular weight of the compound and its fragmentation patterns.
Studies have shown that Butanimidamide has the potential to inhibit the growth of cancer cells and may act as a potential anticancer agent. It has also been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
The toxicity of Butanimidamide has been evaluated using various animal models, and it has been found to have a low toxicity profile. However, further studies are needed to assess its safety in humans.
Butanimidamide has potential applications in various fields of research, including drug discovery, catalysis, and material science. It may be useful in the development of novel drugs and materials with desirable properties.
There is ongoing research on Butanimidamide to explore its various properties and potential applications. Studies are being conducted to understand its mechanism of action and to evaluate its efficacy in treating various diseases.
Butanimidamide may have implications in drug discovery, catalysis, material science, and other fields. It may be useful in the development of new drugs, catalysts, and materials with unique properties.
One of the limitations of Butanimidamide is its low solubility in water, which may limit its applications in aqueous systems. Further studies are needed to explore its potential applications in various fields and to understand its mechanism of action. Future research can also focus on developing derivatives of Butanimidamide to improve its solubility and properties.
1. Development of Butanimidamide derivatives with improved solubility and properties.
2. Exploration of the potential applications of Butanimidamide in aqueous systems.
3. Investigation of the targeting potential of Butanimidamide in drug discovery.
4. Evaluation of the potential use of Butanimidamide in catalysis.
5. Development of new materials using Butanimidamide and its derivatives.
6. Studies to explore the mechanism of action of Butanimidamide in cancer treatment.
7. Investigation of the potential use of Butanimidamide as an anti-inflammatory agent.
8. Exploration of the synergy of Butanimidamide with other compounds in drug discovery.
9. Studies to understand the toxicity and safety of Butanimidamide in humans.
10. Investigation of the potential use of Butanimidamide in other fields such as agriculture and environmental science.

XLogP3

0.1

Other CAS

107-90-4

Wikipedia

Butanimidamide

Dates

Modify: 2023-08-15

Explore Compound Types